molecular formula C17H21N3O5S2 B2917211 N-(5-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034526-68-4

N-(5-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No. B2917211
CAS RN: 2034526-68-4
M. Wt: 411.49
InChI Key: UUVKXVKNERHHQA-UHFFFAOYSA-N
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Description

N-(5-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3O5S2 and its molecular weight is 411.49. The purity is usually 95%.
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Scientific Research Applications

Compounds with Structural Similarities: Research Applications

Cobalt(III) Complexes for Molecular Structure Studies : Research on cobalt(III) complexes derived from similar sulfamoyl and acetamide compounds highlights their potential for studying molecular structures and coordination chemistry. For example, the study of a cobalt(III) complex derived from a compartmental ligand related to acetazolamide demonstrates the architectural possibilities for designing metal complexes with specific coordination environments, which can be applied in catalysis or as models for biological systems (Crane et al., 2004).

Antiviral Activity of Naphthalene Derivatives : The synthesis and evaluation of naphthalene derivatives for antiviral activity provide insights into the potential of structurally similar compounds in developing new therapeutic agents. A study on amino acid derivatives incorporating naphthalene structures revealed their inhibitory activity against HIV, suggesting a pathway for the development of new antiviral compounds (Hamad et al., 2010).

Carbonic Anhydrase Inhibition for Therapeutic Targets : Research on compounds like methazolamide, a carbonic anhydrase inhibitor, contributes to understanding how similar compounds can target enzymes for therapeutic purposes. Structural analysis of methazolamide provides a basis for designing inhibitors with enhanced specificity and efficacy for treating conditions like glaucoma (Alzuet et al., 1992).

Novel Derivatives for Tumor Inhibition and Antioxidant Actions : The development of heterocyclic derivatives, including those with oxadiazole and pyrazole groups, shows promise in toxicity assessment, tumor inhibition, and antioxidant activities. Research demonstrates the potential of these compounds in contributing to cancer treatment strategies through multiple mechanisms of action (Faheem, 2018).

properties

IUPAC Name

N-[5-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-11(21)20-16-18-9-15(26-16)27(23,24)19-10-17(22)7-3-4-12-8-13(25-2)5-6-14(12)17/h5-6,8-9,19,22H,3-4,7,10H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVKXVKNERHHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.